1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be a variety of enzymes or receptors depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis, its mode of action would depend on the final compound it is used to synthesize. It may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely be significantly altered in the final compound it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the final compound it is used to synthesize .
Action Environment
The action of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a solvent such as methanol, with the addition of a base like potassium hydroxide to facilitate the reaction. The reaction mixture is heated to around 60°C for one hour, followed by cooling, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or other oxidized products.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime: This compound is similar in structure but contains a phenoxy group, which can influence its chemical and biological properties.
1,3-Dimethyl-1H-pyrazole-4-carbonitrile: This compound is an oxidized derivative of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime and has different reactivity and applications.
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZUWXGVBWUBHZ-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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